3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Description
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone (molecular formula: C₁₇H₁₃N₃O₄S, molecular weight: 355.37 g/mol) is a heterocyclic compound notable for its inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). Its core structure combines a 4-hydroxyquinolin-2(1H)-one moiety fused with a 1,2,4-benzothiadiazine-1,1-dioxide group, which is critical for its antiviral properties . The methyl substituent at the N-1 position of the quinolinone ring optimizes its pharmacokinetic profile while maintaining potency .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQVLKKFXKCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGenome polyprotein of the Hepatitis C virus genotype 1b (isolate BK)
Mode of Action
The exact mode of action of this compound is currently unknown The interaction with its targets and the resulting changes are not well documented in the available resources
Biological Activity
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone, also known by its CAS number 303776-73-0, is a compound of interest due to its significant biological activities, particularly as an inhibitor of viral replication. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C16H11N3O4S
- Molecular Weight : 341.341 g/mol
- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Antiviral Activity
One of the most notable biological activities of this compound is its potent inhibition of Hepatitis C Virus (HCV) RNA polymerase. Research indicates that it effectively inhibits the enzymatic activity of HCV polymerase and the replication of the subgenomic HCV replicon in Huh-7 cells. A study highlighted the structure-activity relationships that led to the discovery of derivatives with enhanced potency against HCV .
Table 1: Inhibition Potency Against HCV
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original Compound | 5.0 | Inhibits HCV polymerase |
| Derivative 130 | 0.5 | Enhanced binding affinity |
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications to the quinolinone ring can significantly influence the compound's efficacy. For instance, substituting different groups at specific positions on the ring has yielded compounds with improved antiviral activity and favorable pharmacokinetic profiles .
Study on Antiviral Efficacy
In a study conducted by researchers at GlaxoSmithKline, a series of compounds derived from this compound were evaluated for their ability to inhibit HCV replication in vitro. The results demonstrated that certain derivatives not only inhibited viral replication but also displayed low cytotoxicity in human liver cell lines .
Safety and Toxicology Assessment
A safety assessment of derivative compounds indicated that while they exhibit strong antiviral activity, their safety profiles need thorough evaluation. Compound 130 was highlighted for its excellent potency in biochemical assays while maintaining a favorable safety profile .
The mechanism by which this compound exerts its antiviral effects primarily involves the inhibition of viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses like HCV. The compound's ability to bind to the active site of this enzyme prevents viral replication and propagation .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Increasing the alkyl chain length (e.g., butyl vs. methyl) enhances solubility but may reduce binding affinity due to steric hindrance .
- Fluorine Substitution : The 6-fluoro derivative (Compound 130) exhibits a 6-fold increase in potency compared to the parent compound, attributed to enhanced electron-withdrawing effects and improved target interaction .
- Cyclopropylethyl Group : This substituent balances lipophilicity and molecular size, optimizing both enzymatic inhibition and cellular activity .
Analogs with Alternative Core Structures
1,8-Naphthyridin-2(1H)-one Derivative
A naphthyridinone-based analog (C₁₆H₁₂N₄O₄S) replaces the quinolinone core with a 1,8-naphthyridinone system. While it retains the benzothiadiazine-dioxide group, its reduced molecular weight (342.04 g/mol) and altered hydrogen-bonding capacity result in weaker RdRp inhibition (IC₅₀ > 1 µM) .
Benzothiazine–Quinolinyl Hydrazones
Compounds such as 4-(((2-chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (7a) feature a hydrazone linker instead of a fused benzothiadiazine system. These derivatives target monoamine oxidases (MAOs) rather than HCV RdRp, demonstrating IC₅₀ values of 10–50 nM for MAO-A inhibition .
Pharmacological and Physicochemical Comparisons
Pharmacokinetic Properties
| Property | Target Compound | 1-Butyl Derivative | Compound 130 |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Solubility (µg/mL) | <10 | 25 | 15 |
| Plasma Protein Binding | 85% | 92% | 88% |
Insights :
- The methyl group in the target compound provides moderate lipophilicity (LogP = 2.1), balancing membrane permeability and solubility.
- Compound 130’s cyclopropylethyl group reduces plasma protein binding compared to the butyl derivative, enhancing free drug availability .
Preparation Methods
Formation of the 4-Hydroxyquinolin-2(1H)-one Scaffold
The 4-hydroxyquinolin-2(1H)-one core is typically synthesized via cyclization of substituted anilines or acrylamides. For example, N-methylpropiolamides undergo SOCl₂-mediated cyclization to form quinolin-2(1H)-ones, as demonstrated in the synthesis of 1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one.
Reaction Conditions :
Table 1: Optimization of Quinolinone Core Synthesis
| SOCl₂ Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 25 | 12 | 22 |
| 3.0 | 80 | 2 | 76 |
| 3.0 | 25 | 6 | 87 |
Introduction of the 1-Methyl Group
The 1-methyl group is introduced via alkylation of the quinolinone nitrogen. For instance, methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) selectively alkylates the N1 position. This step is critical for preventing undesired O-alkylation at the 4-hydroxy group.
Benzothiadiazine-1,1-dioxide Moiety Assembly
Thiadiazine Ring Formation
The 1,2,4-benzothiadiazine-1,1-dioxide group is constructed through cyclocondensation of sulfonamide precursors. A representative method involves:
Oxidation to Dioxide
The sulfur atom in the thiadiazine ring is oxidized to the sulfone state using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This step ensures the formation of the 1,1-dioxide functionality.
Coupling of Quinolinone and Benzothiadiazine Moieties
Friedel-Crafts Alkylation
The benzothiadiazine-dioxide group is introduced at the C3 position of the quinolinone via Friedel-Crafts alkylation. Catalysts such as AlCl₃ or FeCl₃ facilitate electrophilic aromatic substitution.
Example Protocol :
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling between boronic acid-functionalized benzothiadiazine and halogenated quinolinones. This method offers regioselectivity and compatibility with sensitive functional groups.
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 | 95 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 98 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (e.g., 10–30% EtOAc). Preparative HPLC further isolates high-purity fractions.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 3.82 ppm (N–CH₃), δ 7.47–7.22 ppm (aromatic protons), and δ 2.36 ppm (S–CH₃ in intermediates).
-
¹³C NMR : Peaks at δ 160–180 ppm confirm carbonyl groups, while δ 120–140 ppm verify aromatic carbons.
-
HRMS : Molecular ion peaks (e.g., m/z 360.0054 for brominated derivatives) validate molecular weight.
Challenges and Optimization Strategies
Q & A
Q. What are the established synthetic routes for 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone?
The synthesis typically involves multi-step reactions starting from quinolinone precursors. For example:
- Condensation reactions : Reacting 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinoline with aldehydes (e.g., 2,4-dichlorobenzaldehyde) under reflux conditions, followed by cyclization with hydrazine hydrate in DMF .
- Functionalization : Substituents on the quinolinone ring can be introduced via alkylation or halogenation, as seen in the optimization of HCV polymerase inhibitors .
Key characterization methods include IR spectroscopy (C=O, NH, and OH stretches), (e.g., methyl group at δ 3.59 ppm), and mass spectrometry for molecular ion confirmation .
Q. How is the structural integrity of this compound verified in experimental settings?
Structural validation employs:
- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinolinyl and benzene moieties) and hydrogen-bonded dimer formations .
- Spectroscopic techniques : confirms carbonyl carbons (C=O at ~1663 cm), while identifies aromatic protons and substituents (e.g., fluoro groups at δ 6.99–8.18 ppm) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages .
Q. What preliminary biological activities have been reported for this compound?
- Antiviral activity : Inhibits HCV RNA-dependent RNA polymerase (IC < 1 µM) and subgenomic replicons in Huh-7 cells .
- Antimicrobial potential : Derivatives show activity against Gram-positive bacteria (MIC values 8–32 µg/mL) via disruption of microbial cell membranes .
- Central nervous system (CNS) effects : Structural analogs exhibit sigma receptor agonism, reducing immobility time in forced-swimming tests (antidepressant-like activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for HCV inhibition?
SAR strategies include:
- Quinolinone modifications : Introducing electron-withdrawing groups (e.g., 6-fluoro) enhances enzymatic inhibition by stabilizing interactions with HCV polymerase’s active site .
- Benzothiadiazine substitution : Cyclopropylethyl groups at the N1 position improve cellular permeability and reduce cytotoxicity (e.g., compound 130 with EC = 0.2 µM) .
- Pharmacokinetic optimization : Balancing logP (2–4) and topological polar surface area (TPSA < 100 Å) enhances oral bioavailability .
Q. What methodologies address contradictory data in biological assay outcomes?
- Orthogonal assays : Combine enzymatic inhibition (e.g., polymerase IC) with cell-based replicon assays to confirm target specificity .
- Sample stabilization : For time-sensitive degradation (e.g., organic compound breakdown in wastewater studies), implement continuous cooling to maintain matrix integrity .
- Meta-analysis : Compare datasets across studies (e.g., antiulcer vs. antiviral activities) to identify confounding variables like solvent choice or assay temperature .
Q. How can researchers improve the solubility and bioavailability of this compound?
- Prodrug strategies : Esterification of the 4-hydroxy group enhances aqueous solubility (e.g., acetyl or phosphate esters) .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates without altering pharmacophore integrity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in preclinical models .
Q. What experimental designs mitigate limitations in SAR studies for this compound?
- High-throughput screening (HTS) : Prioritize substituents with diverse electronic and steric properties (e.g., 2-cyclopropylethyl vs. benzyl groups) .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to HCV polymerase or sigma receptors, reducing synthetic workload .
- Cross-disciplinary validation : Combine biochemical data (e.g., IC) with behavioral assays (e.g., forced-swimming tests) to assess multifunctional potential .
Q. How are metabolic stability and toxicity profiles evaluated for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
